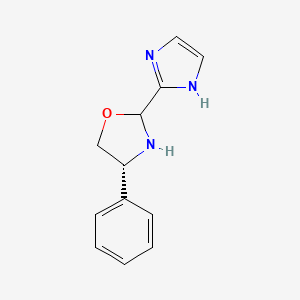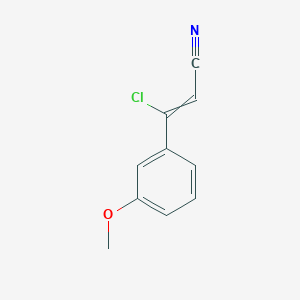![molecular formula C18H10N2O4 B14241424 3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione CAS No. 313242-84-1](/img/structure/B14241424.png)
3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione is a heterocyclic compound that belongs to the class of pyrroloquinoxalines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione can be achieved through various methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For instance, the cyclization of 1-(2-isocyanophenyl)pyrrole in the presence of boron trifluoride etherate under mild conditions results in the formation of the pyrroloquinoxaline core . Another method involves the reaction of 2,3-dibromo-3-(p-nitrophenyl)-1-phenyl-1-propanone with o-phenylenediamine, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and the optimization of reaction conditions to minimize by-products, are likely to be employed.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrroloquinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, often in the presence of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted pyrroloquinoxalines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as protein kinases, which play crucial roles in cell signaling and regulation . Additionally, it can interact with DNA and RNA, leading to the disruption of essential biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione include other pyrroloquinoxalines and related heterocyclic compounds, such as:
- Pyrrolo[2,3-b]quinoxalines
- Pyrrolo[3,4-b]quinoxalines
- Pyrrolo[1,2,3-de]quinoxalines
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the benzoyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and application in various fields .
Propriétés
Numéro CAS |
313242-84-1 |
|---|---|
Formule moléculaire |
C18H10N2O4 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione |
InChI |
InChI=1S/C18H10N2O4/c21-15(10-6-2-1-3-7-10)13-14-17(23)19-11-8-4-5-9-12(11)20(14)18(24)16(13)22/h1-9H,(H,19,23) |
Clé InChI |
MUHDFLZOTAXVSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C3C(=O)NC4=CC=CC=C4N3C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


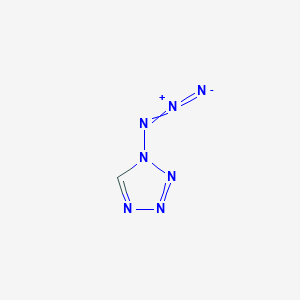

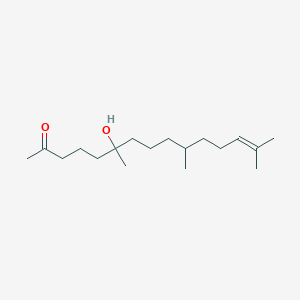
![3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B14241368.png)

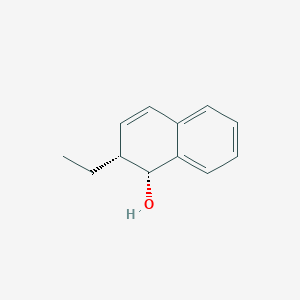
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)
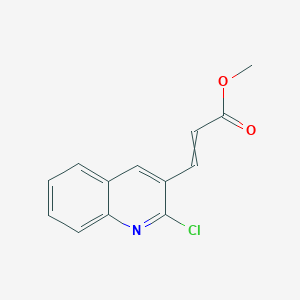
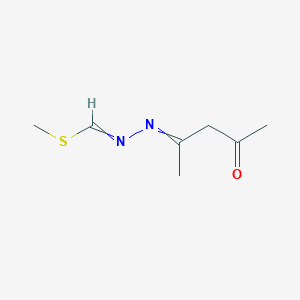
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)
